molecular formula C10H11BrFN B8152032 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine

Cat. No.: B8152032
M. Wt: 244.10 g/mol
InChI Key: QZATVYZETCYYAA-UHFFFAOYSA-N
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Description

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine is a chemical compound that features a unique azetidine ring substituted with a 3-bromo-5-fluorophenylmethyl group

Preparation Methods

The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with azetidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites, while the 3-bromo-5-fluorophenyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine include other azetidine derivatives with different substituents on the phenyl ring, such as:

  • 1-[(3-Chloro-5-fluorophenyl)methyl]azetidine
  • 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine
  • 1-[(3-Bromo-5-methylphenyl)methyl]azetidine

These compounds share the azetidine core but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the 3-bromo and 5-fluoro substituents in this compound provides distinct properties that can be advantageous in specific applications .

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZATVYZETCYYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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